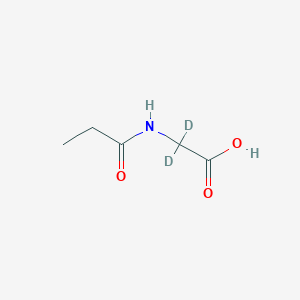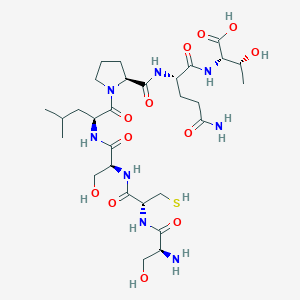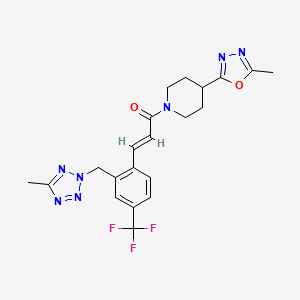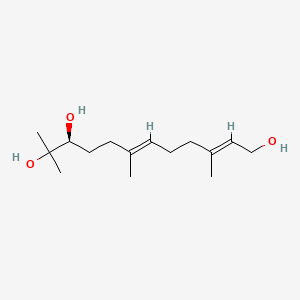
(-)-10,11-Dihydroxyfarnesol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-10,11-Dihydroxyfarnesol is a naturally occurring organic compound belonging to the class of sesquiterpenes. It is characterized by the presence of two hydroxyl groups at the 10th and 11th positions of the farnesol backbone. This compound is of significant interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-10,11-Dihydroxyfarnesol typically involves the hydroxylation of farnesol. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the dihydroxy derivative.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to express enzymes that catalyze the hydroxylation of farnesol, providing a more sustainable and efficient production method compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-10,11-Dihydroxyfarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydrofarnesol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10,11-diketofarnesol.
Reduction: Formation of dihydrofarnesol.
Substitution: Formation of halogenated farnesol derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-10,11-Dihydroxyfarnesol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (-)-10,11-Dihydroxyfarnesol involves its interaction with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesol: The parent compound, lacking the hydroxyl groups at the 10th and 11th positions.
10-Hydroxyfarnesol: A mono-hydroxylated derivative.
11-Hydroxyfarnesol: Another mono-hydroxylated derivative.
Uniqueness
(-)-10,11-Dihydroxyfarnesol is unique due to the presence of two hydroxyl groups, which confer distinct chemical and biological properties. This dual hydroxylation enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H28O3 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
(2E,6E,10S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol |
InChI |
InChI=1S/C15H28O3/c1-12(6-5-7-13(2)10-11-16)8-9-14(17)15(3,4)18/h6,10,14,16-18H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-/m0/s1 |
InChI-Schlüssel |
IXWNWWMHOFVJGN-SCGYNDOXSA-N |
Isomerische SMILES |
C/C(=C\CC/C(=C/CO)/C)/CC[C@@H](C(C)(C)O)O |
Kanonische SMILES |
CC(=CCCC(=CCO)C)CCC(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



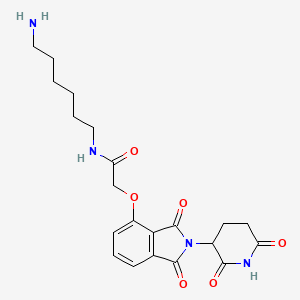
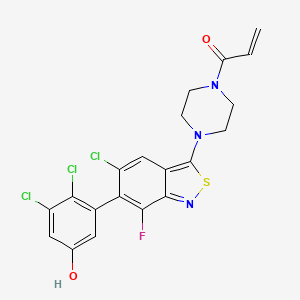

![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
